Ethyl 5,7-dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Ethyl 5,7-dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with methyl groups at positions 5 and 7, a methylthio (-SMe) group at position 2, and an ethyl ester at position 2. This scaffold is notable for its applications in medicinal chemistry, particularly as a kinase inhibitor precursor, due to its ability to undergo functionalization at multiple positions . The methylthio group at position 2 enhances lipophilicity and may influence binding interactions with biological targets, while the ester group at position 3 serves as a handle for further derivatization .
Properties
IUPAC Name |
ethyl 5,7-dimethyl-2-methylsulfanylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-5-17-12(16)9-10-13-7(2)6-8(3)15(10)14-11(9)18-4/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOWYPIJZOCJHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=C(N2N=C1SC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5,7-dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the construction of the pyrimidine ring. Key steps include:
Formation of the Pyrazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a β-diketone under acidic or basic conditions.
Construction of the Pyrimidine Ring: The pyrazole intermediate is then reacted with a suitable nitrile or amidine derivative to form the fused pyrimidine ring.
Introduction of Substituents: The methyl and methylthio groups are introduced through alkylation reactions, while the ethyl ester group is typically introduced via esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Reaction Mechanisms
The compound undergoes reactions driven by its functional groups :
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Ester Group (-COOEt) : Hydrolysis to carboxylic acids or transesterification under basic conditions.
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Methylthio Group (-SMe) : Oxidation to sulfoxides/sulfones or substitution via nucleophilic displacement.
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Pyrazolo[1,5-a]pyrimidine Core :
Functional Group Reactivity
Characterization Techniques
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NMR Spectroscopy : Used to confirm regiochemistry and structural integrity .
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Mass Spectrometry : Identifies molecular weight and fragment patterns.
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HPLC/IR : Assesses purity and functional group presence.
Key Research Findings
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Structural Elucidation : Advanced techniques like ¹H-¹⁵N NMR and X-ray crystallography are critical for unambiguous regio-orientation determination .
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Synthetic Scalability : Multi-step methods are optimized for scale-up, achieving yields up to 72% .
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Mechanistic Insights : Michael addition and cyclization pathways are validated via intermediate isolation .
This compound’s reactivity and synthetic versatility make it a valuable scaffold in drug discovery, particularly for targeting kinases and cancer therapy.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies indicate that Ethyl 5,7-dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylate exhibits significant anticancer properties. In vitro assays have demonstrated its cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 12.5 |
| MCF-7 (breast cancer) | 15.0 |
The compound appears to inhibit tumor cell proliferation by modulating key signaling pathways involved in cell growth and survival, making it a promising candidate for further development as an anticancer agent .
1.2 Anti-inflammatory Effects
The structure of this compound suggests potential anti-inflammatory properties. Preliminary research indicates that it may inhibit pro-inflammatory cytokines, which are crucial in the inflammatory response . This could lead to applications in treating conditions characterized by chronic inflammation.
1.3 Antimicrobial Properties
This compound has also shown efficacy against various bacterial strains. Studies have reported that derivatives of pyrazolo[1,5-a]pyrimidine exhibit antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The disc diffusion method has been employed to assess the antimicrobial efficacy of these compounds .
Agricultural Science
2.1 Pesticidal Applications
There is emerging interest in the application of this compound as a pesticide. Its potential to act against fungal pathogens in crops can provide an alternative to conventional chemical pesticides, promoting sustainable agricultural practices .
Material Science
3.1 Synthesis of Functional Materials
This compound can be utilized in the synthesis of novel functional materials due to its unique chemical structure. Its incorporation into polymer matrices could lead to materials with enhanced mechanical properties or specific functionalities such as thermal stability or conductivity .
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound on A549 and MCF-7 cell lines. The results indicated a dose-dependent response with significant cytotoxicity at lower concentrations compared to standard chemotherapeutic agents. This study highlights the compound's potential as a lead for developing new cancer therapies .
Case Study 2: Antimicrobial Activity
In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against clinical isolates of S. aureus and E. coli. The results showed promising antibacterial activity with minimum inhibitory concentrations comparable to those of established antibiotics .
Mechanism of Action
The mechanism of action of Ethyl 5,7-dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as antimicrobial or anticancer activity, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Key analogues and their distinguishing features are summarized below:
Table 1: Substituent Effects on Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations:
- Methylthio vs.
- Halogenated Derivatives : Chlorine substituents (e.g., 5,7-dichloro) enhance electrophilicity but may reduce metabolic stability due to susceptibility to nucleophilic attack .
- Trifluoromethyl Groups : Derivatives with CF3 at position 7 exhibit enhanced pharmacokinetic profiles, as seen in compounds like ethyl 7-(difluoromethyl)-5-(4-methylphenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate .
Key Observations:
- The target compound’s synthesis likely involves post-functionalization of the pyrazolo[1,5-a]pyrimidine core, as direct introduction of SMe groups during cyclization is less common .
- Sodium borohydride reduction of the ester group in ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate yields complex mixtures (e.g., syn- and anti-isomers), highlighting the challenges in modifying this scaffold .
Biological Activity
Ethyl 5,7-dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C10H11N3O2S
- Molecular Weight : 225.28 g/mol
This structure features a pyrazolo-pyrimidine core, which is known for various biological activities, including anti-inflammatory and anticancer properties.
1. Anti-Inflammatory Activity
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit substantial anti-inflammatory effects. In a study involving various derivatives, compounds with similar structures demonstrated inhibition of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS. This compound is hypothesized to exert similar effects based on its structural analogs.
Table 1: Anti-inflammatory Activity of Related Pyrazolo Compounds
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 4.8 | COX-2 |
| Compound B | 30.1 | iNOS |
| This compound | TBD | TBD |
2. Anticancer Activity
The compound has shown promise in anticancer research. Studies on related pyrazolo derivatives indicate that they can induce apoptosis in various cancer cell lines.
Case Study: Anticancer Efficacy
In a study evaluating the cytotoxic effects of pyrazolo derivatives on MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, several compounds demonstrated significant growth inhibition.
Table 2: Cytotoxicity Data for Pyrazolo Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound C | MCF7 | 12.50 |
| Compound D | SF-268 | 42.30 |
| This compound | TBD | TBD |
The proposed mechanism of action for this compound includes:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression.
- Modulation of NF-kB Pathway : The compound may downregulate the NF-kB signaling pathway, which is crucial in inflammatory responses and cancer cell survival.
Q & A
Q. What are the established synthetic routes for Ethyl 5,7-dimethyl-2-(methylthio)pyrazolo[1,5-a]pyrimidine-3-carboxylate?
The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring, followed by functionalization. Key steps include:
- Pyrazole ring formation : Reacting 3-aminopyrazole precursors with formylated enaminones under acidic conditions (e.g., KHSO₄ catalysis) to achieve cyclization .
- Thioether introduction : Substitution at the 2-position using methylthio reagents (e.g., Lawesson’s reagent or thiourea derivatives) to install the methylthio group .
- Esterification : Ethyl ester groups are introduced via nucleophilic substitution or esterification of carboxylic acid intermediates .
Q. How is the compound characterized structurally and spectroscopically?
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm for pyrimidine/pyrazole rings) and methyl/methylthio groups (δ 2.1–2.5 ppm). Carbonyl carbons (C=O) appear at δ 160–170 ppm .
- IR spectroscopy : Absorbances at ~1700 cm⁻¹ (ester C=O), ~1600 cm⁻¹ (aromatic C=C), and ~650 cm⁻¹ (C-S stretching) confirm functional groups .
- Elemental analysis : Matches calculated values for C, H, N, and S (e.g., C: ~60–65%, N: ~15–20%, S: ~8–10%) .
Q. What are the solubility and stability considerations for this compound?
- Solubility : Limited solubility in polar solvents (water, ethanol) but dissolves in DMF, DMSO, or chloroform. Solubility can be enhanced via sonication or co-solvent systems .
- Stability : Sensitive to hydrolysis under alkaline conditions (ester degradation) and light-induced oxidation of the methylthio group. Store in inert atmospheres at –20°C .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Catalyst screening : KHSO₄ or p-toluenesulfonic acid (p-TsOH) in ethanol improves cyclization efficiency (yields up to 75–85%) .
- Temperature control : Reflux in aprotic solvents (e.g., THF) minimizes side reactions like decarboxylation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity (>95%) .
Q. What strategies enable functionalization of the pyrazolo[1,5-a]pyrimidine scaffold?
- Nucleophilic substitution : Replace the methylthio group (2-position) with amines or alkoxides under basic conditions (e.g., K₂CO₃ in DMF) .
- Cross-coupling : Suzuki-Miyaura reactions at the 5- or 7-methyl positions using Pd catalysts to introduce aryl/heteroaryl groups .
- Ester hydrolysis : Convert the ethyl ester to carboxylic acid for further derivatization (e.g., amide coupling) .
Q. How does this compound interact with biological targets such as kinases?
- Kinase inhibition : The pyrazolo[1,5-a]pyrimidine core mimics ATP-binding motifs, inhibiting kinases like B-Raf (IC₅₀ ~50–100 nM). Methylthio and ester groups enhance hydrophobic interactions in the active site .
- SAR studies : Modifying the 2-position (e.g., replacing methylthio with cyano or amino groups) alters potency and selectivity. Carboxylate analogs show improved solubility but reduced membrane permeability .
Data Contradictions and Resolution
- Decarboxylation during hydrolysis : Acidic conditions promote ester hydrolysis but may cause decarboxylation. Use buffered alkaline conditions (pH 8–9) to isolate carboxylic acid intermediates without degradation .
- Conflicting NMR assignments : Anti/syn configurations in reduced derivatives can lead to overlapping signals. Use 2D NMR (COSY, HSQC) or X-ray crystallography for unambiguous assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
